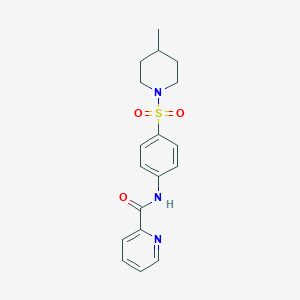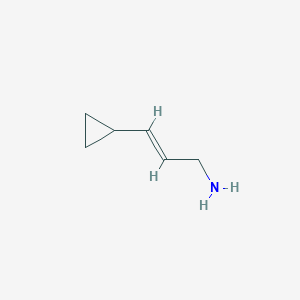
Diethyl(1-aminocyclopropyl)phosphonatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(1-aminocyclopropyl)phosphonatehydrochloride: is a chemical compound with the molecular formula C7H16ClNO3P. It is a derivative of phosphonic acid and contains a cyclopropyl group, making it a unique and interesting compound for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(1-aminocyclopropyl)phosphonatehydrochloride typically involves the reaction of diethyl phosphite with 1-aminocyclopropane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl(1-aminocyclopropyl)phosphonatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Various phosphonate esters.
Substitution: Substituted phosphonate compounds
Applications De Recherche Scientifique
Chemistry: Diethyl(1-aminocyclopropyl)phosphonatehydrochloride is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds .
Biology: In biological research, it is used to study enzyme inhibition and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of corrosion inhibitors, flame retardants, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Diethyl(1-aminocyclopropyl)phosphonatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The cyclopropyl group and phosphonate moiety play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Diethyl phosphonate: A simpler phosphonate ester with similar chemical properties.
Diethyl (4-chlorophenyl)phosphonate: Contains a chlorophenyl group, making it more hydrophobic.
Diethyl (4-methoxyphenyl)phosphonate: Contains a methoxy group, affecting its reactivity and solubility
Uniqueness: Diethyl(1-aminocyclopropyl)phosphonatehydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C7H17ClNO3P |
|---|---|
Poids moléculaire |
229.64 g/mol |
Nom IUPAC |
1-diethoxyphosphorylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16NO3P.ClH/c1-3-10-12(9,11-4-2)7(8)5-6-7;/h3-6,8H2,1-2H3;1H |
Clé InChI |
ACJYXDJEAQUQAP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1(CC1)N)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B15317819.png)





![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15317856.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
![5-[3-(3-Aminopropoxy)propoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15317881.png)
